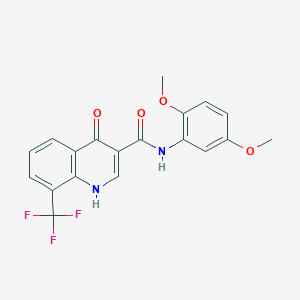

N-(2,5-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

Description

This quinoline-derived compound features a 4-hydroxy group, a trifluoromethyl substituent at position 8, and a carboxamide linkage to a 2,5-dimethoxyphenyl moiety. The dimethoxyphenyl substituent may influence binding interactions with aromatic residues in biological targets, such as kinases or antimicrobial enzymes.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O4/c1-27-10-6-7-15(28-2)14(8-10)24-18(26)12-9-23-16-11(17(12)25)4-3-5-13(16)19(20,21)22/h3-9H,1-2H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYWEVYWDDPSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a compound belonging to the class of quinoline derivatives, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with several substituents that contribute to its biological properties. The presence of a trifluoromethyl group and methoxy groups on the phenyl ring enhances its lipophilicity and electron-withdrawing capacity, which are critical for its interaction with biological targets.

Antimicrobial Activity

Quinoline derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Recent studies indicate that modifications in the quinoline structure can lead to enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with increased electron-withdrawing groups showed improved inhibition of bacterial growth while maintaining low cytotoxicity levels .

| Compound | Bacterial Strain | Inhibition (%) | Cytotoxicity (%) |

|---|---|---|---|

| This compound | E. coli | 85.0 | 4.0 |

| 3-Cl-2-F derivative | H5N1 virus | 91.2 | 9.7 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated that it exhibits cytotoxic effects against HeLa cells and other tumor cell lines at concentrations ranging from 0–200 µM without significant toxicity to non-cancerous cells . The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents significantly influences the compound's efficacy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis via p53 pathway |

| MCF-7 | 10.0 | Caspase-3 activation |

| U-937 | 15.0 | Cell cycle arrest |

Antiviral Activity

Recent investigations into the antiviral properties of quinoline derivatives suggest that this compound may also inhibit viral replication. The compound's efficacy against H5N1 virus was noted with an inhibition percentage reaching as high as 91.2%, indicating its potential as an antiviral agent .

Study on Antimicrobial Efficacy

A study conducted on various substituted quinoline derivatives highlighted that those with trifluoromethyl groups displayed superior antimicrobial activity compared to their non-substituted counterparts. The study utilized a range of bacterial strains and assessed the compounds' minimum inhibitory concentrations (MICs).

Research on Anticancer Properties

Another significant research effort focused on evaluating the anticancer effects of this compound against multiple cancer cell lines. The findings indicated that the compound induced apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic factors such as Bax and reduced levels of anti-apoptotic factors like Bcl-2.

Scientific Research Applications

The applications of N-(2,5-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide are explored through an analysis of available scientific literature and patent data. This compound, characterized by the molecular formula C19H15F3N2O4 , has potential uses in medicinal chemistry, particularly as an active substance in pharmaceutical compositions .

Chemical Context and Potential Applications

- Quinoline Derivatives: The compound is a quinoline derivative, a class of heterocycles known for diverse biological activities. Quinoline and its derivatives have been recognized for their roles as antiviral agents .

- Trifluoromethyl Group: The presence of a trifluoromethyl group (CF3) is noteworthy. Fluorine substituents are used in medicinal chemistry to alter the drug's metabolic oxidation patterns, improve binding interactions, and modulate physicochemical properties .

- Potential Anti-bacterial Activity: Fluorinated molecules, in general, have demonstrated antibacterial activities .

Related Research and Examples

While direct applications of this compound are not explicitly detailed in the provided search results, related compounds and research directions offer insight:

- Fluorinated Quinolines: Research highlights the antibacterial activity of fluorinated imines and hydrazones, demonstrating their potential against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli .

- Inhibition of Bacterial Enzymes: Some fluorinated compounds have shown to be potent inhibitors of bacterial enzymes, which suggests that the enzymatic inhibition mechanism is responsible for its potent antibacterial activity .

- Other Quinoline Derivatives: Examples include N-(5-hydroxy-2,4-ditert-butyl-phenyl)-4-oxo-1H-quinoline-3-caboxamide, and 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8 .

Summary

Comparison with Similar Compounds

Structural Analog from European Patent (EP 4 374 877 A2)

Compound : (4aR)-1-[2,3-(Difluoro-4-iodophenyl)methyl]-N-[2-(2,3-dimethoxyphenyl)-4-(trifluoromethyl)phenyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide

Analysis :

- The iodine and fluorine substituents increase molecular weight (MW) and lipophilicity (logP), which may enhance tissue penetration but reduce aqueous solubility.

- Both compounds share trifluoromethyl and methoxyphenyl groups, suggesting shared strategies for balancing hydrophobicity and metabolic stability .

Naphthyridine Analogs from J. Med. Chem. (2007)

Compound : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67)

Analysis :

- The adamantyl group introduces extreme hydrophobicity, which may limit solubility but improve membrane permeability.

- The absence of a 4-hydroxy group in compound 67 eliminates a key hydrogen-bond donor, possibly altering target affinity compared to the main compound .

Key Research Findings and Implications

- Structural Flexibility vs. Rigidity: The quinoline core in the main compound offers a balance between planarity (for target interaction) and synthetic accessibility, whereas the pyrrolopyridazine (patent) and naphthyridine (compound 67) cores prioritize rigidity or bulk, respectively .

- Substituent Effects : The 4-hydroxy group in the main compound and patent analog may confer metal-chelating properties, critical for enzyme inhibition. In contrast, compound 67’s adamantyl group prioritizes hydrophobic interactions.

- Synthetic Feasibility : The lower yield of compound 67 highlights challenges in introducing bulky substituents (e.g., adamantyl), whereas the main compound’s structure may allow more straightforward modifications.

Q & A

Q. What synthetic routes are recommended for synthesizing N-(2,5-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide?

Methodological Answer: A common approach involves coupling the quinoline core with the 2,5-dimethoxyphenyl moiety. For example:

- Step 1: Synthesize 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid via cyclization of trifluoromethyl-substituted precursors under acidic conditions (e.g., using polyphosphoric acid) .

- Step 2: Activate the carboxylic acid using coupling agents like EDCl/HOBt or DCC, followed by reaction with 2,5-dimethoxyaniline.

- Step 3: Purify via column chromatography (silica gel, eluent: CHCl₃/MeOH) and confirm purity by HPLC (e.g., retention time ~1.12 minutes under SQD-FA05 conditions) .

Key Considerations:

- Use anhydrous solvents (e.g., DMF, THF) to avoid hydrolysis of trifluoromethyl groups.

- Monitor reaction progress by TLC or LCMS (expected [M+H]+ ~643 m/z) .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- LCMS/HRMS: Confirm molecular weight (exact mass: 363.0834 g/mol) and fragmentation patterns .

- HPLC: Assess purity using reverse-phase columns (C18) with UV detection at 254 nm .

- X-ray Diffraction (XRPD): Determine crystalline structure, as demonstrated for related trifluorobenzoic acid derivatives .

- Thermal Analysis (TGA/DSC): Evaluate thermal stability and melting points (e.g., decomposition above 200°C) .

Validation:

Q. What safety precautions are critical during handling?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage: Keep in airtight containers at 2–8°C, protected from moisture and light .

- Spill Management: Neutralize with dry sand or alcohol-resistant foam; avoid water to prevent environmental release .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during characterization be resolved?

Methodological Answer:

- Scenario: Conflicting NMR signals due to tautomerism or solvent effects.

- Resolution:

Q. What structure-activity relationships (SAR) are observed for substituent modifications?

Methodological Answer:

- Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, as seen in DNA adduct studies of similar quinolines .

- 2,5-Dimethoxyphenyl: Electron-donating groups improve binding affinity to aromatic hydrocarbon receptors (AhR) .

- Hydroxyquinoline Core: Critical for chelating metal ions in enzymatic assays .

Experimental Design:

Q. How to design experiments to evaluate biological activity?

Methodological Answer:

- In Vitro Assays:

- Metabolic Studies: Incubate with liver microsomes and identify metabolites via HRMS (e.g., hydroxylation at C4) .

Controls:

- Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only groups.

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability:

- Dissolve in buffers (pH 1–13) and monitor degradation via HPLC. Trifluoromethyl groups may hydrolyze under strong alkaline conditions .

- Thermal Stability:

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Expect <5% degradation if stored desiccated .

Q. What metabolic pathways are predicted for this compound?

Methodological Answer:

- Phase I Metabolism: Predominant oxidation of the methoxy groups to hydroxyl derivatives, as observed in 4-aminobiphenyl analogs .

- Phase II Metabolism: Glucuronidation of the hydroxyquinoline moiety, detectable via LC-MS/MS .

Tools:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.